molecular formula C19H20ClFN2O3S B2471732 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide CAS No. 954614-48-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

Cat. No.: B2471732
CAS No.: 954614-48-3
M. Wt: 410.89
InChI Key: ZRNYPBZSWAQSFU-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide (CAS 954614-48-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its prevalence in pharmacologically active compounds . The structure integrates a 3-chloro-4-fluoro benzene sulfonamide group, a motif often associated with biological activity, linked to the nitrogen atom of the heterocyclic ring. With a molecular formula of C19H20ClFN2O3S and a molecular weight of 410.89 , this compound serves as a versatile building block for the synthesis of novel derivatives. Recent research on structurally related N-sulfonyl tetrahydroisoquinoline compounds has demonstrated significant antimicrobial and antifungal properties, suggesting potential avenues for investigating this chemical class . Furthermore, certain tetrahydroquinoline derivatives have been explored for their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors, indicating relevance in cardiovascular disease research . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-2-3-10-23-18-8-5-14(11-13(18)4-9-19(23)24)22-27(25,26)15-6-7-17(21)16(20)12-15/h5-8,11-12,22H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNYPBZSWAQSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by the substitution of the chlorine atom with the desired amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide: A compound with a thiazolidinone core and similar sulfonamide functionality.

    N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: A compound with a similar quinoline core but different substituents.

Uniqueness

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is unique due to its specific combination of a quinoline core, butyl group, and sulfonamide functionality, along with the presence of halogen substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a complex organic compound that integrates a tetrahydroquinoline core with a sulfonamide group. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClFN2O3SC_{22}H_{26}ClFN_2O_3S with a molecular weight of approximately 436.97 g/mol. The unique structural features include:

  • Tetrahydroquinoline core : Known for its presence in various bioactive molecules.
  • Sulfonamide group : Commonly associated with antibacterial properties.
  • Chloro and fluoro substituents : These halogen groups may enhance lipophilicity and influence biological activity.
PropertyValue
Molecular FormulaC22H26ClFN2O3S
Molecular Weight436.97 g/mol
LogP (octanol-water partitioning)4.4262
Polar Surface Area46.17 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

The presence of the sulfonamide moiety suggests potential antimicrobial properties. Compounds containing tetrahydroquinoline structures have been shown to exhibit activity against various bacterial and fungal strains. Research indicates that derivatives of sulfonamides are effective against a range of pathogens, making this compound a candidate for further investigation in antimicrobial therapies.

Kinase Inhibition

The compound's structure implies possible kinase inhibitory activity. Kinases are critical in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases has been explored as a therapeutic approach for cancer treatment. Preliminary studies suggest that this compound may interfere with kinase activity, warranting further exploration through biochemical assays.

Anticancer Potential

Given the structural similarities to known anticancer agents, there is potential for this compound to exhibit cytotoxic effects against cancer cell lines. The quinoline scaffold is often associated with anticancer properties, and compounds derived from it have been documented to induce apoptosis in various cancer types.

Case Studies

Research involving related compounds has provided insights into the biological activities that may be exhibited by this compound:

  • Study on Antimicrobial Efficacy :
    • A derivative with similar structural components was tested against Staphylococcus aureus and Escherichia coli.
    • Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
  • Kinase Inhibition Assays :
    • Compounds with tetrahydroquinoline structures were evaluated for their ability to inhibit specific kinases involved in cancer progression.
    • The results showed dose-dependent inhibition, indicating potential therapeutic applications in oncology.
  • Cytotoxicity Testing :
    • A related sulfonamide was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells).
    • The study reported IC50 values indicating effective cytotoxicity at low concentrations.

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